Cas no 93547-88-7 (Silanol, (1,1-dimethylethyl)diphenyl-)

Silanol, (1,1-dimethylethyl)diphenyl- structure
93547-88-7 structure
Produktname:Silanol, (1,1-dimethylethyl)diphenyl-
CAS-Nr.:93547-88-7
MF:C16H20OSi
MW:256.414905548096
CID:752660
PubChem ID:608071

Silanol, (1,1-dimethylethyl)diphenyl- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Silanol, (1,1-dimethylethyl)diphenyl-
    • t-BUTYLDIPHENYLSILANOL
    • tert-butyl-hydroxy-diphenylsilane
    • 1-(1,1-Dimethylethyl)-1,1-diphenylsilanol (ACI)
    • Silanol, (1,1-dimethylethyl)diphenyl- (9CI)
    • tert-Butyldiphenylsilanol
    • DTXSID40345922
    • F87603
    • tert-Butyl(diphenyl)silanol #
    • t-butyldiphenylsilyl mono-alcohol
    • 93547-88-7
    • CS-0458752
    • Diphenyl-t-Butylsilanol
    • SCHEMBL152027
    • t-Butyl-diphenyl-silanol
    • TBDPSOH
    • Inchi: 1S/C16H20OSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3
    • InChI-Schlüssel: UNAYGNMKNYRIHL-UHFFFAOYSA-N
    • Lächelt: O[Si](C(C)(C)C)(C1C=CC=CC=1)C1C=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 256.128341792g/mol
  • Monoisotopenmasse: 256.128341792g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 239
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 20.2Ų

Silanol, (1,1-dimethylethyl)diphenyl- Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
Y1078315-5g
Silanol, (1,1-dimethylethyl)diphenyl-
93547-88-7 95%
5g
$225 2022-11-02
eNovation Chemicals LLC
Y1078315-25g
Silanol, (1,1-dimethylethyl)diphenyl-
93547-88-7 95%
25g
$595 2022-11-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529419-5g
Tert-butyldiphenylsilanol
93547-88-7 98%
5g
¥1335.00 2024-04-24
A2B Chem LLC
AC99393-1g
Silanol, (1,1-dimethylethyl)diphenyl-
93547-88-7 98%
1g
$35.00 2024-07-18
A2B Chem LLC
AC99393-25g
Silanol, (1,1-dimethylethyl)diphenyl-
93547-88-7 98%
25g
$423.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529419-25g
Tert-butyldiphenylsilanol
93547-88-7 98%
25g
¥4023.00 2024-04-24
1PlusChem
1P006FMP-1g
Silanol, (1,1-dimethylethyl)diphenyl-
93547-88-7 98%
1g
$35.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529419-1g
Tert-butyldiphenylsilanol
93547-88-7 98%
1g
¥331.00 2024-04-24
A2B Chem LLC
AC99393-5g
Silanol, (1,1-dimethylethyl)diphenyl-
93547-88-7 98%
5g
$120.00 2024-07-18

Silanol, (1,1-dimethylethyl)diphenyl- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Water Catalysts: Iridium(1+), chloro[2-(4,5-dihydro-1H-imidazol-2-yl-κN3)-6-methylpyridine-κN][(1… Solvents: Tetrahydrofuran ;  14 h, rt
Referenz
Highly Selective Hydroxylation and Alkoxylation of Silanes: One-Pot Silane Oxidation and Reduction of Aldehydes/Ketones
Luo, Nianhua; Liao, Jianhua ; Ouyang, Lu; Wen, Huiling; Zhong, Yuhong; et al, Organometallics, 2020, 39(1), 165-171

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether ,  Methanol ,  Water ;  24 h, rt
Referenz
A 3D Organically Synthesized Porous Carbon Material for Lithium-Ion Batteries
Zhao, Ziqiang ; Das, Saikat; Xing, Guolong ; Fayon, Pierre; Heasman, Patrick; et al, Angewandte Chemie, 2018, 57(37), 11952-11956

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Eosin Solvents: Acetonitrile ,  Water ;  36 - 48 h, rt
Referenz
Diverse functionalization of hydrosilanes and programmable synthesis of multisubstituted organosilanes enabled by neutral eosin Y photocatalysis
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Water ,  Oxygen Catalysts: Gold Solvents: Acetone ;  480 min, 1 atm, 30 °C
Referenz
O2-enhanced catalytic activity of gold nanoparticles in selective oxidation of hydrosilanes to silanols
Urayama, Teppei; Mitsudome, Takato; Maeno, Zen; Mizugaki, Tomoo; Jitsukawa, Koichiro; et al, Chemistry Letters, 2015, 44(8), 1062-1064

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Water ,  Oxygen Catalysts: Rose Bengal Solvents: Tetrahydrofuran ;  12 h, rt
Referenz
Metal-free visible-light-mediated aerobic oxidation of silanes to silanols
Wang, Jing; Li, Bin; Liu, Li-Chuan; Jiang, Chenran; He, Tao; et al, Science China: Chemistry, 2018, 61(12), 1594-1599

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: 1-Propanethiol, 3-(trimethoxysilyl)-, polymer with dimethoxydimethylsilane and t… (oxidized) Solvents: Water ;  24 h, 100 °C
Referenz
Quantitative Evaluation of the Effect of the Hydrophobicity of the Environment Surrounding Bronsted Acid Sites on Their Catalytic Activity for the Hydrolysis of Organic Molecules
Miura, Hiroki ; Kameyama, Shutaro; Komori, Daiki; Shishido, Tetsuya, Journal of the American Chemical Society, 2019, 141(4), 1636-1645

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Methanol ,  Water
Referenz
The recycling of organosilyl protecting species used in organic synthesis and the water binding ability of the silanol tert-BuMe2SiOH
Lickiss, Paul D.; Stubbs, Katharine M., Journal of Organometallic Chemistry, 1991, 421(2-3), 171-4

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: THF-d8 ;  1.5 h, 1 atm, rt
Referenz
Nonhydrolytic synthesis of silanols by the hydrogenolysis of benzyloxysilanes
Igarashi, Masayasu; Matsumoto, Tomohiro; Sato, Kazuhiko; Ando, Wataru; Shimada, Shigeru, Chemistry Letters, 2014, 43(4), 429-431

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide ,  18-Crown-6 Solvents: Dimethyl sulfoxide
Referenz
Base promoted preparation of alkenylsilanols from allylsilanes
Akiyama, Takahiko; Imazeki, Shigeaki, Chemistry Letters, 1997, (10), 1077-1078

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether ,  Methanol ,  Water ;  24 h, rt
Referenz
Catalytic Enantioselective Dehydrogenative Si-O Coupling to Access Chiroptical Silicon-Stereogenic Siloxanes and Alkoxysilanes
Zhu, Jiefeng; Chen, Shuyou; He, Chuan, Journal of the American Chemical Society, 2021, 143(14), 5301-5307

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  15 h, rt
1.2 Solvents: Water ;  rt
Referenz
Catalysis-Based Total Syntheses of Pateamine A and DMDA-Pat A
Zhuo, Chun-Xiang; Fuerstner, Alois, Journal of the American Chemical Society, 2018, 140(33), 10514-10523

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Solvents: Diethyl ether
Referenz
Silanol synthesis: reaction of hexaphenylcyclotrisiloxane with organometallic reagents
Sieburth, Scott M.; Mu, Weilin, Journal of Organic Chemistry, 1993, 58(26), 7584-6

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Diethyl ether ,  Water ;  rt; 45 min, rt
Referenz
On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids
Braddock, D. Christopher ; Rowley, Ben C. ; Lickiss, Paul D. ; Fussell, Steven J.; Qamar, Rabia; et al, Journal of Organic Chemistry, 2023, 88(14), 9853-9869

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: 2821715-53-9 Solvents: 1,4-Dioxane ,  Water ;  18 h, rt
Referenz
Practical and Selective Bio-Inspired Iron-Catalyzed Oxidation of Si-H Bonds to Diversely Functionalized Organosilanols
Li, Song; Li, Haibei; Tung, Chen-Ho ; Liu, Lei, ACS Catalysis, 2022, 12(15), 9143-9152

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ;  5 h, rt
Referenz
Towards Multi-generation Assemblies with Tetraphenylmethane Subunits
Li, Xuehe; Gibb, Bruce C., Supramolecular Chemistry, 2003, 15(7-8), 495-503

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: Ruthenium(1+), (η5-2,4-cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinolinecarboxy… Solvents: Methanol
Referenz
Ruthenium(1+), (η5-2,4-Cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinoline-carboxylato-κN1, κO2)-, Hexafluorophosphate(1-) (1:1)1,2
Tanaka, Shinji; Kitamura, Masato, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-3

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether ,  Methanol ,  Water
Referenz
A new fluoridolyzable anchoring linkage for orthogonal solid-phase peptide synthesis: design, preparation, and application of the N-(3 or 4)-[[4-(hydroxymethyl)phenoxy]-tert-butylphenylsilyl]phenyl pentanedioic acid monoamide (Pbs) handle
Mullen, Daniel G.; Barany, George, Journal of Organic Chemistry, 1988, 53(22), 5240-8

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether ,  Methanol ,  Water ;  24 h, rt
Referenz
Silicon-centered chiral siloxy compound for chiral organic optoelectronic material and preparation method thereof
, China, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Catalysts: Ruthenium(1+), (η5-2,4-cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinolinecarboxy… Solvents: Methanol ;  30 min
Referenz
Ruthenium(1+),(5-2,4-Cyclopentadien-1-yl)(3-2-propen-1-yl)(2-quinolinecarboxylato-N1,O2)-,Hexafluorophosphate(1) (1:1)
Tanaka, Shinji; Kitamura, Masato, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Herstellungsverfahren 20

Reaktionsbedingungen
Referenz
An Asymmetric Route to Novel Chiral Cyclohexenones with Spiro-Connected Cyclopentenes. Further Utility of Chiral Bicyclic Thiolactams and the [3,3] Thio-Claisen Products
Lemieux, Rene M.; Devine, Paul N.; Mechelke, Mark F.; Meyers, A. I., Journal of Organic Chemistry, 1999, 64(10), 3585-3591

Silanol, (1,1-dimethylethyl)diphenyl- Raw materials

Silanol, (1,1-dimethylethyl)diphenyl- Preparation Products

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